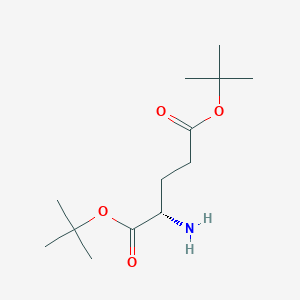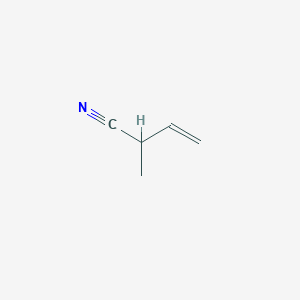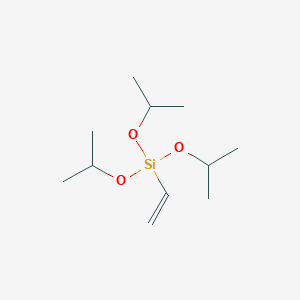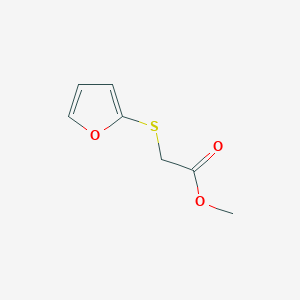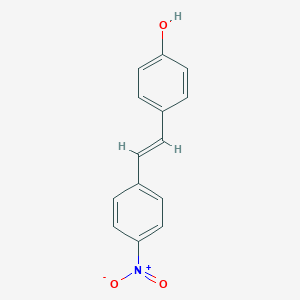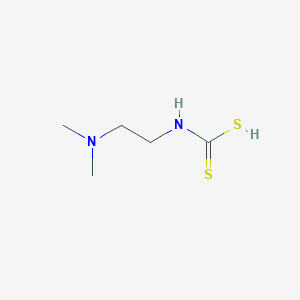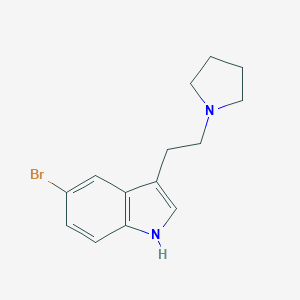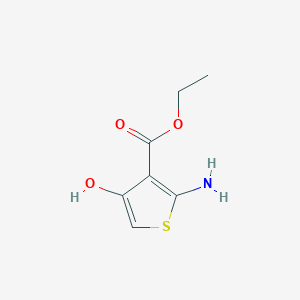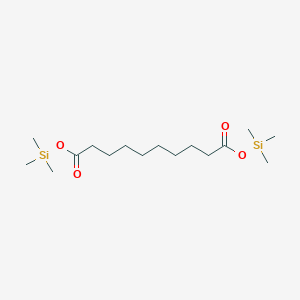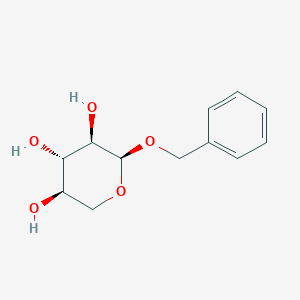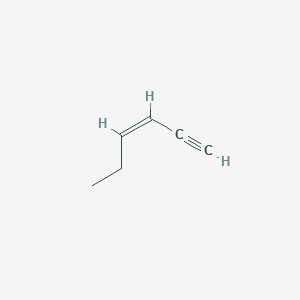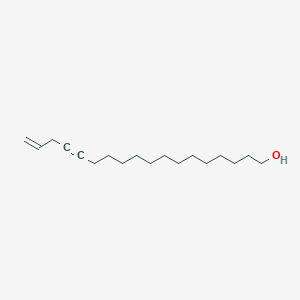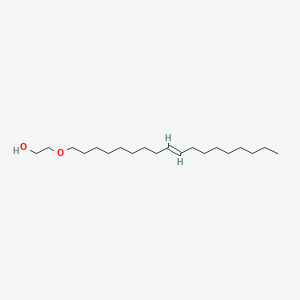
Ethanol, 2-(9-octadecenyloxy)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(9-octadecenyloxy)-, (E)-, also known as oleoylethanolamide (OEA), is a naturally occurring lipid molecule that has been found to have a variety of physiological effects. OEA is synthesized in the small intestine and is believed to play a role in the regulation of food intake and body weight. In recent years, OEA has gained attention as a potential therapeutic target for the treatment of obesity and other metabolic disorders.
Mecanismo De Acción
The mechanism of action of OEA is not fully understood, but it is believed to involve the activation of a variety of signaling pathways in the body. OEA has been found to activate the peroxisome proliferator-activated receptor alpha (PPAR-alpha), a nuclear receptor that plays a key role in the regulation of metabolism. OEA has also been found to activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in the regulation of pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
OEA has a variety of biochemical and physiological effects in the body. In addition to its role in the regulation of food intake and body weight, OEA has been found to have anti-inflammatory and analgesic effects. OEA has also been shown to improve insulin sensitivity and glucose tolerance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OEA has several advantages as a target for laboratory experiments. It is a naturally occurring molecule that can be synthesized using a variety of methods. OEA has also been shown to have a variety of physiological effects, making it a potentially useful target for the study of metabolism and other physiological processes. However, there are also limitations to the use of OEA in laboratory experiments. OEA is a complex molecule that can be difficult to synthesize, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on OEA. One area of interest is the development of OEA analogs that can be used as therapeutic agents for the treatment of obesity and other metabolic disorders. Another area of interest is the study of the role of OEA in the regulation of pain and inflammation. Finally, further research is needed to fully understand the mechanism of action of OEA and its potential as a therapeutic target for the treatment of metabolic disorders.
Métodos De Síntesis
OEA can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create OEA from simple starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the formation of OEA from other molecules.
Aplicaciones Científicas De Investigación
OEA has been the subject of numerous scientific studies in recent years. Research has shown that OEA plays a role in the regulation of food intake and body weight. OEA has been found to reduce food intake and body weight in animal models, and has been shown to activate a variety of signaling pathways involved in the regulation of metabolism.
Propiedades
Número CAS |
17367-07-6 |
|---|---|
Nombre del producto |
Ethanol, 2-(9-octadecenyloxy)-, (E)- |
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
2-[(E)-octadec-9-enoxy]ethanol |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h9-10,21H,2-8,11-20H2,1H3/b10-9+ |
Clave InChI |
KWVPFECTOKLOBL-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCOCCO |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCCO |
Otros números CAS |
25190-05-0 94677-31-3 |
Sinónimos |
2-[(E)-9-Octadecenyloxy]ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



